molecular formula C31H32N2O7 B1245354 Aestivophoenin A

Aestivophoenin A

Cat. No.: B1245354
M. Wt: 544.6 g/mol
InChI Key: RUHDXYLYIPBNAE-MGGIVOGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aestivophoenin A is a natural product found in Kitasatospora purpeofusca with data available.

Scientific Research Applications

  • Wound Healing and Antioxidant Properties : Aloe-emodin has been shown to exhibit healing properties and antioxidative defense mechanisms. It was observed to have healing effects on wounded skin in mice, attributed to its anti-oxidative properties (Rodrigues et al., 2018).

  • Enhanced Drug Delivery for Anticancer Applications : Research on surface-functionalized polyethylene glycol liquid crystalline nanoparticles of Aloe-emodin indicates its potential in enhancing water solubility and enabling anticancer usage, suggesting its application in cancer treatment (Freag et al., 2016).

  • Anticancer Activity Against Neuroectodermal Tumors : Aloe-emodin has demonstrated specific antineoplastic activity against human neuroectodermal tumors in mice, suggesting its potential as a lead antitumor drug (Pecere et al., 2000).

  • Nephroprotective Effects : The aqueous leaf extract of Aloe barbadensis, containing Aloe-emodin, has shown protective effects against nephrotoxicity induced by certain drugs, indicating its potential for the treatment of drug-induced nephrotoxicity (Chatterjee et al., 2012).

  • Anti-angiogenic Effects : Aloe-emodin has been identified as an anti-angiogenic compound, inhibiting endothelial cell proliferation and affecting the secretion of certain enzymes involved in the angiogenic process (Cárdenas et al., 2006).

  • Antimicrobial and Antioxidant Potentials : The aqueous extract of Connarus favosus, containing Aloe-emodin, exhibited significant antioxidant and antimicrobial potentials, which could be attributed to its high phenolic content (Silva et al., 2016).

  • Effects on Periodontitis : Aloe-emodin has been found to reduce alveolar bone loss and inflammation in a Porphyromonas gingivalis-induced periodontitis rat model, suggesting its therapeutic potential against periodontal disease (Yang et al., 2022).

Properties

Molecular Formula

C31H32N2O7

Molecular Weight

544.6 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5-(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate

InChI

InChI=1S/C31H32N2O7/c1-17(2)14-15-33-23-11-7-10-21(30(38)40-31-29(37)28(36)26(34)18(3)39-31)25(23)32-22-13-12-20(16-24(22)33)27(35)19-8-5-4-6-9-19/h4-14,16,18,26,28-29,31-32,34,36-37H,15H2,1-3H3/t18-,26-,28+,29+,31-/m0/s1

InChI Key

RUHDXYLYIPBNAE-MGGIVOGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=C(N3)C=CC(=C4)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Synonyms

aestivophoenin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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